Pterosin C

Übersicht

Beschreibung

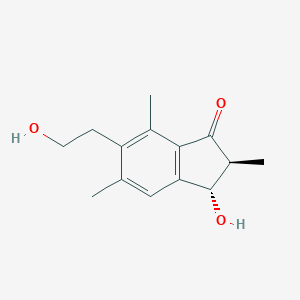

Pterosin C is a sesquiterpenoid indanone present in bracken, specifically in the plant Pteridium aquilinum. It is one of the many pterosins, which are compounds known for their biological activities, including cytotoxicity and smooth muscle relaxant properties . Pterosins have a 1-indanone core structure and are derived from the fern Pteridium aquilinum var. latiusculum .

Synthesis Analysis

The synthesis of Pterosin C has been achieved through a versatile synthetic route exemplified by the Friedel–Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This process leads to the formation of a 1,3-indandione intermediate, which upon further chemical reactions yields Pterosin C . Another approach for the synthesis of pterosins, including Pterosin C, involves a photochemical ring-closure of an α-mesyloxy ketone to form the 1-indanone skeleton, which is a key step in the total synthesis of these compounds .

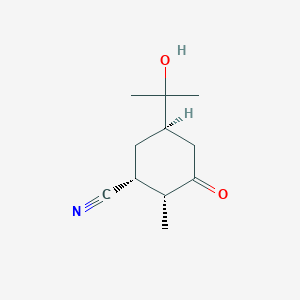

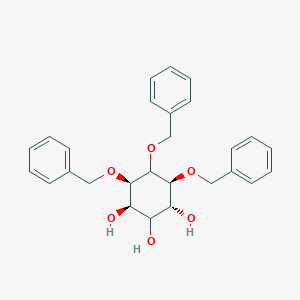

Molecular Structure Analysis

The molecular structure of Pterosin C has been studied using various spectroscopic methods. The absolute configuration of Pterosin C was established by single-crystal X-ray diffraction and further supported by circular dichroism (CD) spectroscopy. The CD spectrum helped in determining the conformation of the indanone derivatives, which is influenced by intramolecular hydrogen bonding and the pseudoaxial conformation of the hydroxyl group present in the molecule .

Chemical Reactions Analysis

Pterosin C undergoes various chemical reactions due to its functional groups. The presence of a hydroxyl group allows for the formation of esters and ethers, while the ketone group can participate in reduction reactions. The indanone core of Pterosin C is also reactive towards nucleophilic addition and can be involved in the formation of derivatives through functional group transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pterosin C are closely related to its molecular structure. The presence of the 1-indanone core contributes to its biological activity, such as cytotoxicity against cancer cell lines and smooth muscle relaxant effects. The stereochemistry of Pterosin C plays a crucial role in its biological activity, as evidenced by the significant differences in activity between different stereoisomers and derivatives . The solubility, melting point, and other physical properties are determined by the functional groups and the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

Pterosins, particularly Pterosin A, have demonstrated significant antidiabetic effects. In a study, Pterosin A improved hyperglycemia and glucose intolerance in various diabetic mouse models without adverse effects. It significantly reversed insulin resistance, enhanced muscle GLUT-4 translocation, and affected liver enzyme expression, indicating its potential as a diabetes therapeutic option (Hsu et al., 2013).

Cytotoxic Activity Against Cancer Cells

A specific form of Pterosin C, (2S,3S)-sulfated pterosin C, showed cytotoxic activity against various human cancer cell lines. It notably exerted an apoptotic effect on AGS gastric adenocarcinoma cells, suggesting its potential as a cancer therapy (Uddin et al., 2011).

Potential Therapeutic Roles

Pterosins have been explored for their potential therapeutic roles in various conditions. A study on Pteris cretica revealed new pterosins with cytotoxic activities against human tumor cell lines, indicating their potential in cancer therapy (Lu et al., 2019). Another study highlighted the inhibition of certain enzymes by pterosins, which could be relevant in Alzheimer’s disease treatment (Jannat et al., 2019).

Novel Therapeutic Effects on Cardiomyocyte Hypertrophy

Pterosin B, a derivative of Pterosin C, was found to regulate cardiomyocyte hypertrophy induced by angiotensin II. This suggests its potential as a therapeutic candidate for certain heart conditions (Lee et al., 2020).

Osteoarthritis Treatment

Pterosin B was also shown to inhibit chondrocyte hypertrophy and protect cartilage from osteoarthritis, presenting a potential new approach to treating this condition (Yahara et al., 2016).

Safety And Hazards

Based on the available Material Safety Data Sheet, Pterosin C is not classified under physical, health, or environmental hazards4. However, in case of exposure, immediate medical attention is required4.

Zukünftige Richtungen

Pterosins, including Pterosin C, have shown potential in various pharmacological areas, including antitumor, anti-inflammatory, anti-diabetes, and anti-tuberculosis properties3. Further research and exploration of these compounds could lead to significant advancements in these fields3.

Eigenschaften

IUPAC Name |

(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3/t9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPCNRKHGFIVLH-ZANVPECISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318514 | |

| Record name | Pterosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pterosin C | |

CAS RN |

35938-43-3 | |

| Record name | Pterosin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35938-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterosin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035938433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

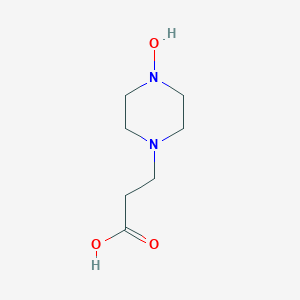

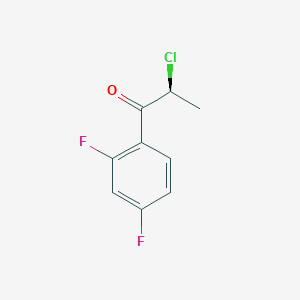

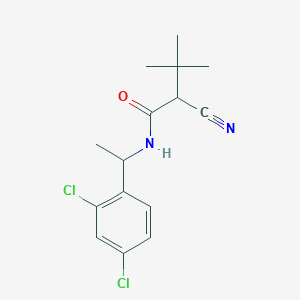

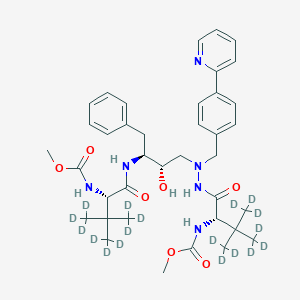

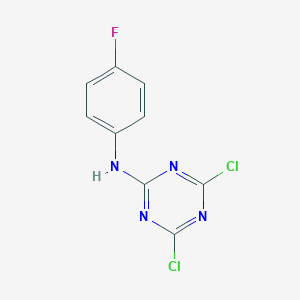

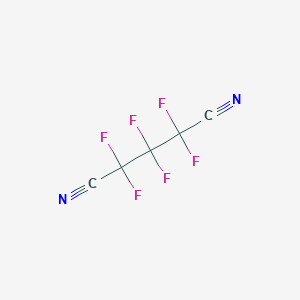

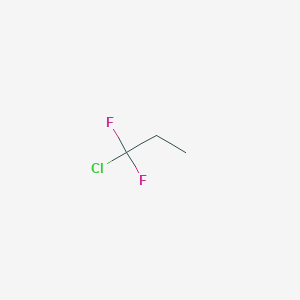

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.